molecular formula C21H19FO4 B3696400 7-[2-(4-fluorophenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one

7-[2-(4-fluorophenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one

Cat. No.: B3696400
M. Wt: 354.4 g/mol
InChI Key: ISXKHGBECHPBAC-UHFFFAOYSA-N
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Description

7-[2-(4-fluorophenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of a fluorophenyl group, an oxoethoxy linkage, and a chromen-2-one core, making it a molecule of interest in various fields of scientific research.

Properties

IUPAC Name

7-[2-(4-fluorophenyl)-2-oxoethoxy]-8-methyl-4-propylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FO4/c1-3-4-15-11-20(24)26-21-13(2)19(10-9-17(15)21)25-12-18(23)14-5-7-16(22)8-6-14/h5-11H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXKHGBECHPBAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde, ethyl acetoacetate, and 4-propylresorcinol.

    Condensation Reaction: The initial step involves a condensation reaction between 4-fluorobenzaldehyde and ethyl acetoacetate in the presence of a base like sodium ethoxide to form 4-fluorocinnamic acid.

    Cyclization: The 4-fluorocinnamic acid undergoes cyclization with 4-propylresorcinol under acidic conditions to form the chromen-2-one core.

    Esterification: The final step involves the esterification of the chromen-2-one derivative with 2-bromoethyl acetate in the presence of a base like potassium carbonate to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and propyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the oxoethoxy linkage, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the fluorophenyl ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 7-[2-(4-fluorophenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, this compound has potential applications in the study of enzyme inhibition and receptor binding due to its structural similarity to natural ligands. It can be used in assays to investigate the activity of enzymes like cytochrome P450 or to study the binding affinity to specific receptors.

Medicine

In medicine, derivatives of chromen-2-one are known for their anticoagulant and anti-inflammatory properties. This compound may serve as a lead molecule for the development of new therapeutic agents targeting conditions such as thrombosis or inflammation.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or photostability. It may also find applications in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the oxoethoxy linkage may participate in hydrogen bonding. The chromen-2-one core can interact with active sites of enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    Warfarin: A well-known anticoagulant with a similar chromen-2-one core.

    Coumarin: A natural compound with a simpler structure but similar biological activities.

    Fluorescein: A fluorescent dye with a related chromen-2-one structure.

Uniqueness

7-[2-(4-fluorophenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability. The combination of the oxoethoxy linkage and the chromen-2-one core provides a versatile scaffold for further chemical modifications and applications.

This detailed overview highlights the significance of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one in various scientific and industrial fields

Biological Activity

7-[2-(4-fluorophenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one, also known as ChemDiv compound ID 4182-0073, is a synthetic compound belonging to the chromene class of heterocyclic compounds. This compound has garnered attention due to its diverse biological activities, which include anticancer, antimicrobial, and antidiabetic properties. This article aims to summarize the biological activity of this compound based on current research findings.

Chemical Structure and Properties

The molecular formula of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one is C21H19FO4, with a molecular weight of approximately 354.38 g/mol. The structure includes a chromene backbone substituted with a fluorophenyl group, which enhances its biological activity.

PropertyValue
Molecular FormulaC21H19FO4
Molecular Weight354.38 g/mol
IUPAC Name7-[2-(4-fluorophenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one
CAS Number374711-42-9

Anticancer Activity

Research indicates that chromene derivatives, including this compound, exhibit significant anticancer properties. The mechanism involves the inhibition of tubulin polymerization, which leads to apoptosis in cancer cells. Studies have demonstrated that derivatives can induce caspase-dependent apoptosis and G2/M cell-cycle arrest in various cancer cell lines .

Case Study:
A study on related chromene compounds showed that they could effectively reduce cell viability in breast cancer MCF-7 cells by triggering apoptotic pathways . The presence of the fluorine atom in the structure enhances binding affinity to target proteins involved in cancer progression.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. The fluorophenyl substitution is believed to enhance its interaction with microbial enzymes, leading to increased inhibitory effects.

Research Findings:
In vitro studies revealed that related compounds exhibited promising antimicrobial activity against both Gram-positive and Gram-negative bacteria . The structure-activity relationship (SAR) analysis suggests that modifications in the phenyl ring significantly affect antimicrobial potency.

Antidiabetic Activity

Chromene derivatives have shown potential in managing diabetes through their ability to inhibit enzymes such as α-glucosidase and α-amylase. This inhibition leads to reduced glucose absorption in the intestines.

Experimental Data:
In a recent study, a related chromene compound demonstrated an IC50 value of 15.6 μM against α-glucosidase, indicating strong potential for use in diabetes management .

Structure-Activity Relationship (SAR)

The SAR analysis of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one indicates that:

  • Fluorine Substitution: Enhances biological activity due to increased electron-withdrawing effects.
  • Alkyl Chain Length: Modifications in the propyl group can affect lipophilicity and cellular uptake.
  • Hydroxyl Groups: Presence of hydroxyl groups on the chromene scaffold contributes to enhanced binding interactions with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[2-(4-fluorophenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one
Reactant of Route 2
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7-[2-(4-fluorophenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one

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